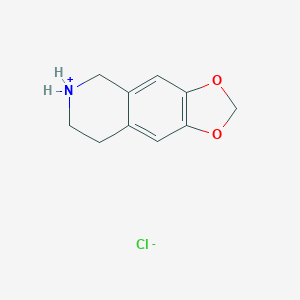

TDIQ (chlorhydrate)

Vue d'ensemble

Description

Applications De Recherche Scientifique

TDIQ (hydrochloride) has several scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry.

Biology: The compound is studied for its effects on animal behavior, particularly its anxiolytic and anorectic properties.

Industry: It is used in the development of new pharmaceuticals and as a tool in drug discovery.

Mécanisme D'action

Target of Action

TDIQ (hydrochloride) is classified as a phenylalkylamine . It is a partial agonist of α2A-, α2B-, and α2C-adrenergic receptors . These receptors are primarily found in the central nervous system and play a crucial role in regulating neurotransmitter release.

Mode of Action

TDIQ (hydrochloride) interacts with its targets, the α2A-, α2B-, and α2C-adrenergic receptors, by binding to them .

Biochemical Pathways

Its interaction with the α2a-, α2b-, and α2c-adrenergic receptors suggests that it may influence the adrenergic signaling pathway .

Pharmacokinetics

Its solubility in various solvents suggests that it may have good bioavailability .

Result of Action

TDIQ (hydrochloride) has been shown to exhibit anxiolytic and anorectic effects in rodent models . Drug discrimination studies in rats indicate that it can serve as a discriminative stimulus, generalizing to cocaine and partially to 3,4-MDMA and methcathinone .

Méthodes De Préparation

La synthèse du TDIQ (chlorhydrate) implique plusieurs étapes. Une méthode courante comprend la cyclisation de précurseurs appropriés dans des conditions spécifiques pour former la structure de la tétrahydroisoquinoléine. Les conditions réactionnelles impliquent généralement l'utilisation de catalyseurs acides ou basiques pour faciliter le processus de cyclisation. Les méthodes de production industrielle peuvent impliquer l'optimisation de ces conditions réactionnelles pour augmenter le rendement et la pureté .

Analyse Des Réactions Chimiques

Le TDIQ (chlorhydrate) subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut être réalisée à l'aide d'agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Des agents réducteurs courants comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium peuvent être utilisés.

Substitution : Ce composé peut subir des réactions de substitution, en particulier au niveau de l'atome d'azote, en utilisant des réactifs tels que les halogénures d'alkyle ou les chlorures d'acyle.

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .

Applications de la recherche scientifique

Le TDIQ (chlorhydrate) présente plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme étalon de référence en chimie analytique.

Biologie : Le composé est étudié pour ses effets sur le comportement animal, en particulier ses propriétés anxiolytiques et anorexiques.

Industrie : Il est utilisé dans le développement de nouveaux médicaments et comme outil dans la découverte de médicaments.

Mécanisme d'action

Le mécanisme d'action du TDIQ (chlorhydrate) implique son interaction avec les récepteurs alpha-2 adrénergiques. Il agit comme un agoniste partiel à ces récepteurs, qui sont impliqués dans la régulation de la libération de neurotransmetteurs. Cette interaction est considérée comme étant à l'origine de ses effets anxiolytiques et anorexiques .

Comparaison Avec Des Composés Similaires

Le TDIQ (chlorhydrate) peut être comparé à d'autres composés similaires tels que :

- MDAI (5,6-méthylènedioxy-2-aminoindane)

- MDAT (5,6-méthylènedioxy-2-aminotétraline)

- Norsalsolinol

- Tétrahydroisoquinoléine

Ces composés partagent des similitudes structurales mais diffèrent dans leurs profils pharmacologiques et leurs effets. Le TDIQ (chlorhydrate) est unique dans son action agoniste partielle sur les récepteurs alpha-2 adrénergiques et son profil d'effets spécifique .

Activité Biologique

TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline hydrochloride) is a compound of significant interest in pharmacology due to its unique biological activities. As a derivative of tetrahydroisoquinoline, TDIQ exhibits a range of effects on various biological systems, particularly through its interactions with adrenergic receptors. This article explores the biological activity of TDIQ, supported by data tables and research findings.

Chemical Structure and Properties

TDIQ is classified as a phenylalkylamine, structurally related to amphetamines but distinct in its pharmacological profile. Its molecular formula is with a molecular weight of 213.7 g/mol. The compound is characterized by its solubility in various solvents, including DMF and DMSO, which facilitates its use in laboratory settings.

TDIQ primarily acts as a partial agonist at alpha-adrenergic receptors, specifically:

- α2A-adrenergic receptor : Ki = 75 nM

- α2B-adrenergic receptor : Ki = 95 nM

- α2C-adrenergic receptor : Ki = 65 nM

These interactions suggest that TDIQ may modulate neurotransmitter release and exhibit anxiolytic properties without significant locomotor effects or cardiovascular side effects in rodent models .

Anxiolytic Effects

Preclinical studies indicate that TDIQ possesses anxiolytic properties. In behavioral tests involving mice, TDIQ demonstrated a dose-dependent reduction in anxiety-like behaviors without impairing motor coordination or inducing significant cardiovascular changes . This favorable therapeutic profile positions TDIQ as a potential candidate for treating anxiety disorders.

Appetite Suppression

In addition to its anxiolytic effects, TDIQ has been shown to suppress appetite in rodent models. The compound's ability to inhibit "snack" consumption suggests potential applications in managing obesity . This effect appears to be dissociated from adverse side effects typically associated with appetite suppressants.

Cocaine Abuse Treatment

TDIQ has been investigated for its potential role as an adjunctive treatment for cocaine abuse. Drug discrimination studies indicate that TDIQ can serve as a discriminative stimulus that may help mitigate symptoms associated with cocaine withdrawal . Its low potential for abuse further supports its therapeutic utility in this context.

Case Studies and Research Findings

Several studies have highlighted the biological activity of TDIQ:

- Study on Anxiolytic Effects : A study demonstrated that TDIQ reduced anxiety-like behavior in mice while maintaining normal locomotor activity and cardiovascular stability. This suggests a therapeutic window where TDIQ can be effective without causing significant side effects .

- Drug Discrimination Studies : Research involving drug discrimination in rats indicated that TDIQ could generalize to cocaine but not amphetamine, suggesting a unique mechanism that may be beneficial in treating cocaine dependence .

- Potential for Obesity Treatment : In experiments measuring food intake, TDIQ significantly reduced consumption without impairing motor function, indicating its potential as an anti-obesity agent .

Data Summary

Propriétés

IUPAC Name |

5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.ClH/c1-2-11-5-8-4-10-9(3-7(1)8)12-6-13-10;/h3-4,11H,1-2,5-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOJLHSBHORQYDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=CC3=C(C=C21)OCO3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00933985 | |

| Record name | 5,6,7,8-Tetrahydro-1,3-dioxolo(4,5-g)isoquinoline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00933985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15052-05-8 | |

| Record name | 1,3-Dioxolo[4,5-g]isoquinoline, 5,6,7,8-tetrahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15052-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC112981 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112981 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,6,7,8-Tetrahydro-1,3-dioxolo(4,5-g)isoquinoline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00933985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TDIQ (HYDROCHLORIDE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2NE2TM9ZF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.